molecular formula C14H12ClN3O B2602952 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 299934-41-1

2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B2602952
CAS No.: 299934-41-1
M. Wt: 273.72
InChI Key: KLGSQPHEMZCRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a 4-chlorophenyl substituent at position 7 and an amino group at position 2. Its IUPAC name is 2-amino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one, and it is also identified by synonyms such as BAS 01922018 and Oprea1_368937 . This compound is utilized in pharmaceutical and chemical research, particularly in studies exploring kinase inhibition, antimicrobial activity, and structure-activity relationships (SAR) .

Properties

IUPAC Name

2-amino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSQPHEMZCRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 4-chloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the use of a cyclization reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure the formation of the desired quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.

Chemical Reactions Analysis

Condensation/Cyclization

Reaction TypeConditionsReagentsProductCitation
Condensation with carbonyl compoundsEthanol, sodium ethoxide2-aminobenzamide + ketone/aldehydeQuinazolinone derivative
Reaction with hydrazine derivativesWater/ethanol, SDSIsatoic anhydride + hydrazine derivativeQuinazolinone intermediate
Appel salt-mediated cyclizationReflux, Hünig's base (2 equiv)2-amino-N′-arylbenzamidineIminoquinazoline derivative

Key mechanisms :

  • Condensation : Formation of the quinazolinone core via nucleophilic attack of the amino group on carbonyl compounds, followed by cyclization.

  • Appel salt reaction : Involves spirocyclic intermediates during cyclization, yielding iminoquinazoline derivatives under basic conditions .

Other Chemical Reactions

The compound undergoes various transformations under specific conditions, expanding its synthetic utility.

Oxidation and Reduction

Reaction TypeConditionsReagentsProductCitation
OxidationPotassium permanganate-Quinazolinone derivative
ReductionSodium borohydride-Dihydroquinazolinone derivative

Mechanistic insights :

  • Oxidation modifies the dihydroquinazolinone core, altering redox states for potential biological applications.

  • Reduction typically targets carbonyl groups, forming dihydro derivatives with distinct reactivity.

Substitution and Acylation

Reaction TypeConditionsReagentsProductCitation
SubstitutionNucleophilic conditionsNucleophile (e.g., amine)Substituted quinazolinone
AcylationAcetyl chloride, base-Acylated derivative

Applications :

  • Substitution introduces functional groups (e.g., fluorine, methoxy) to modulate lipophilicity or hydrogen bonding.

  • Acylation enhances stability or bioavailability by masking reactive sites.

Biological Activity Correlation

Studies on similar quinazolinones highlight that structural modifications from these reactions significantly influence biological activity:

  • Tyrosinase inhibition : Enhanced by methoxy phenoxy-1,2,3-triazole moieties introduced via substitution .

  • Anti-inflammatory and anticancer properties : Linked to interactions with enzymes/receptors, modulated by oxidation/reduction states.

Mechanistic Studies

  • Cyclization pathways : Spirocyclic intermediates during Appel salt reactions suggest multiple reaction routes .

  • Hydrolysis resistance : Acidic conditions (e.g., HCl) often yield stable derivatives, while milder bases lead to complex mixtures .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is its potential as an anticancer agent. Research indicates that it acts as an inhibitor of Polo-like kinase 1 (Plk1), which is crucial for cell division and is often overexpressed in various cancers.

A study demonstrated that this compound effectively inhibits the Plk1 protein binding domain (PBD), leading to reduced cell proliferation and mitotic progression in cancer cell lines. The structure–activity relationship (SAR) studies highlighted that modifications to the quinazolinone scaffold could enhance its inhibitory potency, making it a promising candidate for further drug development against Plk1-addicted cancers .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and has demonstrated significant minimum inhibitory concentrations (MIC) suggesting its potential as an antibacterial agent. In particular, derivatives of quinazolinones have been reported to possess activity against Mycobacterium tuberculosis, indicating a possible avenue for treating tuberculosis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including environmentally friendly approaches using catalysts like cobalt-based nanocomposites. These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic routes .

Case Studies

  • Inhibition of Plk1 :
    • A study found that compounds based on the quinazolinone scaffold exhibited over ten-fold higher activity against Plk1 compared to previously known inhibitors. This discovery supports the development of targeted therapies for cancers characterized by Plk1 overexpression .
  • Antimicrobial Activity :
    • Another investigation assessed the compound's efficacy against multiple bacterial strains, revealing that certain derivatives inhibited biofilm formation and exhibited low MIC values against MRSA strains, thus highlighting their potential in treating resistant infections .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInhibits Polo-like kinase 1; reduces cell proliferation
AntimicrobialEffective against Gram-positive bacteria and Mycobacterium tuberculosis
SynthesisEnvironmentally friendly synthetic routes using cobalt-based catalysts

Mechanism of Action

The mechanism of action of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.

    Pathways Involved: It may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-chlorophenyl group in the target compound (electron-withdrawing) reduces π-electron delocalization compared to analogs with methoxy or furan substituents (electron-donating), impacting emission spectra and solvent interactions .
  • Derivatives with 4-methoxyphenyl groups (e.g., compound 6l in ) exhibit red-shifted emission maxima due to enhanced ICT (intramolecular charge transfer), whereas chloro substituents show reduced intensity .

Antimicrobial Activity: The thioxo derivative 4e (4-(4-chlorophenyl)-7,7-dimethyl-2-thioxo) demonstrates moderate antibacterial activity (14–22 mm inhibition zones), outperforming simpler quinazolinones but less active than bromophenyl analogs (e.g., 4f: 20–25 mm zones) .

Kinase and MAO Inhibition :

  • The target compound’s 4-chlorophenyl group contributes to selective MAO-B inhibition (Ki ~ submicromolar range), whereas piperazinyl analogs (e.g., ) show improved kinase affinity due to increased polarity and hydrogen-bonding capacity .
  • The (5E,7S)-oxime derivative () combines fluoro and pyridinyl groups for enhanced GSK3β inhibition, highlighting the role of halogenation in target specificity .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility and Stability Comparisons
Compound LogP Solubility (DMF) Stability in Polar Media Reference
Target Compound ~2.1 Moderate Stable
4e (thioxo derivative) ~3.5 Low Sensitive to hydrolysis
(5E,7S)-oxime derivative ~1.8 High Photodegradable
Piperazinyl analog ~1.2 High Stable
  • Chloro vs. Fluoro Substituents : Chlorine’s higher hydrophobicity increases LogP compared to fluorine, reducing aqueous solubility but improving membrane permeability .
  • Piperazinyl Groups : Enhance solubility via protonation at physiological pH, making analogs like more suitable for oral administration .

Biological Activity

2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure features an amino group at the 2-position and a chlorophenyl group at the 7-position, which may influence its interaction with biological targets.

  • IUPAC Name : 2-amino-7-(4-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone
  • Molecular Formula : C₁₄H₁₂ClN₃O
  • CAS Number : 299934-41-1
  • Molecular Weight : 273.72 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : It could modulate the function of certain receptors involved in cell signaling, leading to altered cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for related quinazolinone derivatives ranged from 1.20 to 1.80 µM, suggesting strong antiproliferative activity .
  • Mechanistic Insights : The compound's effectiveness is believed to stem from its ability to inhibit receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition prevents downstream signaling that promotes cancer cell proliferation .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the quinazolinone scaffold significantly impact biological activity. For example, introducing electron-withdrawing groups at the para position of the phenyl ring enhances cytotoxicity .

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for additional therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to quantify this activity .
  • Anti-inflammatory Effects : Some derivatives within the quinazolinone class have shown promise in reducing inflammation, indicating a broader therapeutic potential .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameKey FeaturesBiological Activity
2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-oneFluorine substitutionStronger anticancer activity due to enhanced binding affinity
2-amino-7-(phenyl)-7,8-dihydroquinazolin-5(6H)-oneNo halogen substituentReduced potency compared to chlorinated derivatives
2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-oneMethyl group substitutionAltered pharmacokinetics and reduced efficacy

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of quinazolinones exhibited significant inhibition against cancer cell lines with varying potencies based on structural modifications .
  • Animal Models : Preclinical trials using animal models have indicated promising results in tumor reduction when treated with this compound, showcasing its potential for further development into therapeutic agents .
  • Mechanistic Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins, revealing critical binding interactions that could be exploited for drug design .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one and ensuring purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions, such as the cyclization of substituted pyrimidine precursors under acidic or basic conditions. Purity validation requires HPLC (≥95% purity) and characterization via 1H^1H-/13C^{13}C-NMR spectroscopy and high-resolution mass spectrometry (HRMS). For intermediates, TLC monitoring with UV detection is advised. Storage should be in inert, airtight containers at 4°C to prevent degradation .

Q. How can researchers determine the crystal structure of this compound and validate its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks. Cross-validate with DFT-based computational models (e.g., Gaussian) to confirm electronic and steric stability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy. Avoid ignition sources and incompatible solvents (e.g., strong oxidizers). Stability testing under UV light, humidity, and temperature variations (via TGA/DSC) is recommended. Store in desiccated, cool environments with silica gel .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s inhibitory activity against monoamine oxidase (MAO) isoforms?

  • Methodological Answer : Use recombinant human MAO-A/MAO-B enzymes in fluorometric or spectrophotometric assays (e.g., kynuramine oxidation). Calculate KiK_i values via Lineweaver-Burk plots and confirm selectivity using isoform-specific inhibitors (clorgyline for MAO-A, selegiline for MAO-B). Validate cellular activity in SH-SY5Y neuroblastoma models with HPLC-based quantification of serotonin/dopamine metabolites .

Q. What strategies are effective for investigating kinase inhibition (e.g., GSK3β) by this compound?

  • Methodological Answer : Employ radiometric kinase assays (e.g., 32P^{32}P-ATP incorporation) or fluorescence-based ADP-Glo™ kits. Perform dose-response curves (0.1–10 µM) and compare to reference inhibitors (e.g., SB216763 for GSK3β). Use molecular docking (AutoDock Vina) to predict binding modes in the ATP-binding pocket, followed by MD simulations (AMBER) to assess stability .

Q. How can cellular efficacy and toxicity be assessed for neurodegenerative disorder applications?

  • Methodological Answer : Conduct MTT assays on primary neurons and glioblastoma cells (U87MG) to determine IC50_{50}. Measure mitochondrial membrane potential (JC-1 staining) and ROS production (DCFDA). For target engagement, use Western blotting for phosphorylated tau (Ser396) or β-catenin in GSK3β pathways .

Q. How should researchers address contradictions in activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. radiometric MAO assays) or cellular permeability. Perform orthogonal assays (e.g., SPR for binding affinity) and check compound integrity post-incubation via LC-MS. Adjust buffer conditions (pH, co-solvents) to mimic physiological environments .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use Schrödinger’s Maestro for QSAR modeling and MOE for pharmacophore alignment. Generate 3D conformers with OMEGA and analyze electrostatic potentials (MEP maps). Validate predictions with synthetic analogs (e.g., 2-phenyl or 4-chloro derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.